N-(1-phenylcyclohexyl)acetamide
Description
N-(1-Phenylcyclohexyl)acetamide is a cyclohexane-based acetamide derivative characterized by a phenyl group attached to the cyclohexyl moiety, which is further substituted with an acetamide group.
Properties
IUPAC Name |
N-(1-phenylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12(16)15-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCZJXEIDESNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclohexyl)acetamide typically involves the reaction of 1-phenylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Reaction with Acetic Anhydride
- 1-phenylcyclohexylamine + acetic anhydride → this compound + acetic acid
-
Reaction with Acetyl Chloride
- 1-phenylcyclohexylamine + acetyl chloride → this compound + hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Scientific Research Applications
N-(1-phenylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By inhibiting the activity of the NMDA receptor, the compound can modulate neurotransmitter release and neuronal excitability, leading to its potential analgesic and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Effects
The table below compares N-(1-phenylcyclohexyl)acetamide with key analogs based on substituent groups and reported properties:
Key Observations :
- Bromocyclohexyl analogs (e.g., ) exhibit marked anti-inflammatory and analgesic properties, likely due to the bromine atom enhancing lipophilicity and target binding.
- Benzothiazole-containing acetamides (e.g., ) demonstrate pharmacological versatility, with trifluoromethyl groups improving metabolic stability.
- Chloro-substituted acetamides (e.g., ) are associated with agrochemical applications, reflecting the role of halogens in bioactivity.
Pharmacological Activities
- Anti-inflammatory Activity: N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () showed 60–75% inhibition in carrageenan-induced edema models, comparable to ibuprofen. The bromocyclohexyl group likely enhances membrane permeability, while phenoxy substituents contribute to COX-2 selectivity.
- Anticancer Potential: Benzothiazole-based acetamides () inhibit kinases (e.g., EGFR) with IC₅₀ values < 1 μM, attributed to the electron-withdrawing trifluoromethyl group stabilizing ligand-receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
